- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,
Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)

Benzofuran-4-carbaldehyde structure
商品名:Benzofuran-4-carbaldehyde
Benzofuran-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Benzofurancarboxaldehyde
- Benzofuran-4-carbaldehyde
- 1-benzofuran-4-carbaldehyde
- 4-BENZOFURANCARBALDEHYDE
- benzo<b>furan-4-carbaldehyde
- benzofuran-4-carboxaldehyde
- 4-Benzofurancarboxaldehyde (9CI)
- 4-benzo[b]furancarbaldehyde
- RLBNWXQWPDJHAT-UHFFFAOYSA-N
- FCH882413
- 6526AJ
- CM10759
- MB08826
- AS06447
- SY024355
- AB0064319
- AX8267408
- 95333-13-4
- DTXSID70536129
- AKOS006302749
- MFCD10699414
- AS-32431
- DB-295243
- SCHEMBL3800012
- Z1198279472
- EN300-211280
- VDA33313
-
- MDL: MFCD10699414
- インチ: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
- InChIKey: RLBNWXQWPDJHAT-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2=C(OC=C2)C=CC=1
計算された属性
- せいみつぶんしりょう: 146.03700
- どういたいしつりょう: 146.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 30.2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 251.5±13.0 ºC (760 Torr),
- フラッシュポイント: 110.2±12.5 ºC,
- ようかいど: 極微溶性(0.19 g/l)(25ºC)、
- PSA: 30.21000
- LogP: 2.24530
- じょうきあつ: No data available
Benzofuran-4-carbaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Benzofuran-4-carbaldehyde 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzofuran-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM316340-1g |
1-Benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 1g |
$684 | 2024-07-18 | |
Enamine | EN300-211280-0.05g |
1-benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 0.05g |
$77.0 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31980-250mg |
4-Benzofurancarbaldehyde |
95333-13-4 | 97% | 250mg |
¥1689.0 | 2022-10-09 | |
TRC | B130873-50mg |
Benzofuran-4-carbaldehyde |
95333-13-4 | 50mg |
$ 483.00 | 2023-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFP55-250MG |
benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 250MG |
¥ 1,973.00 | 2023-04-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852134-1g |
Benzofuran-4-carbaldehyde |
95333-13-4 | ≥97% | 1g |
2,494.80 | 2021-05-17 | |
eNovation Chemicals LLC | D693497-0.25g |
Benzofuran-4-carbaldehyde |
95333-13-4 | >97% | 0.25g |
$140 | 2024-07-20 | |
Aaron | AR003OR5-1g |
benzofuran-4-carbaldehyde |
95333-13-4 | 97% | 1g |
$405.00 | 2025-01-22 | |
Aaron | AR003OR5-10g |
benzofuran-4-carbaldehyde |
95333-13-4 | 97% | 10g |
$2207.00 | 2025-01-22 | |
Aaron | AR003OR5-500mg |
BENZOFURAN-4-CARBALDEHYDE |
95333-13-4 | 98% | 500mg |
$513.00 | 2024-05-20 |
Benzofuran-4-carbaldehyde 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
リファレンス
- Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, United States, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Acetic acid
リファレンス
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furanJournal of the Chemical Society, 1984, (9), 1479-85,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, United States, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt
リファレンス
- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists, United States, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists., World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C
リファレンス
- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Chloroform ; rt
1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt
1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt
リファレンス
- Preparation of retinoid analogs that have selectivity as RXR agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
リファレンス
- Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists, United States, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ; 0 °C
1.2 Reagents: Sodium sulfate decahydrate ; 0 °C
リファレンス
- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl LigandOrganic Letters, 2022, 24(31), 5679-5683,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
リファレンス
- Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD), World Intellectual Property Organization, , ,
Benzofuran-4-carbaldehyde Raw materials
- 4-bromo-1-benzofuran
- 4-Benzofurancarboxamide, N-methoxy-N-methyl-
- (1-benzofuran-4-yl)methanol
- Benzofuran-4-carbonitrile
- 6-bromo-1-benzofuran
Benzofuran-4-carbaldehyde Preparation Products
95333-13-4 (Benzofuran-4-carbaldehyde) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95333-13-4)Benzofuran-4-carbaldehyde

清らかである:99%/99%/99%
はかる:250.0mg/1.0g/5.0g
価格 ($):247.0/394.0/1183.0